molecular formula C26H34O3 B086586 Stanolone benzoate CAS No. 1057-07-4

Stanolone benzoate

Cat. No. B086586
CAS RN: 1057-07-4
M. Wt: 394.5 g/mol
InChI Key: ZGDZDAPCWHIIKB-LVYWIKMTSA-N
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Description

Stanolone benzoate, also known as Androstanolone benzoate or dihydrotestosterone benzoate (DHTB), is a synthetic androgen and anabolic steroid and a dihydrotestosterone ester . It is a potent androgenic metabolite of testosterone . Dihydrotestosterone (DHT) is generated by a 5-alpha reduction of testosterone . Unlike testosterone, DHT cannot be aromatized to estradiol therefore DHT is considered a pure androgenic steroid .


Molecular Structure Analysis

Stanolone benzoate has a molecular weight of 394.55 . The chemical formula is C26H34O3 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of Stanolone benzoate molecule .


Physical And Chemical Properties Analysis

Stanolone benzoate is a small molecule . The average weight is 290.4403 and the monoisotopic weight is 290.224580204 . The chemical formula is C19H30O2 .

properties

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,18,20-23H,8-16H2,1-2H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDZDAPCWHIIKB-LVYWIKMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0036502
Record name Dihydrotestosterone benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stanolone benzoate

CAS RN

1057-07-4
Record name Dihydrotestosterone benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stanolone benzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ermalone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69549
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Record name Dihydrotestosterone benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID0036502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-α-17-β-hydroxyandrostan-3-one benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name STANOLONE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T74307G2D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Duffy, L Rambaud, B Le Bizec, M O'Keeffe - Analytica Chimica Acta, 2009 - Elsevier
… Stanolone benzoate was used as internal standard for accurate quantification in the GC–MS/MS method. d 3 -Oestradiol benzoate and d 3 -testosterone propionate were used as …
Number of citations: 87 www.sciencedirect.com
V Anand, S Srivastava, A Pandey - Journal of the Mexican Chemical …, 2022 - scielo.org.mx
… Stanolone benzoate formed one hydrogen bonds with MET32 of B chain having bond lengths 2.125 Å. Ginkgetin formed one hydrogen bonds ALA172 of A chain having bond lengths …
Number of citations: 1 www.scielo.org.mx
E Bichon, A Béasse, S Prevost… - Rapid …, 2012 - Wiley Online Library
RATIONALE The control of forbidden anabolic practices in cattle in the European Union has become challenging since endogenous compounds such as estradiol derivatives can …
FLN Aguiar, FO Lunardi, LF Lima, JB Bruno… - Research in veterinary …, 2017 - Elsevier
The effects of epidermal growth factor (EGF) concentrations (0, 10, 50, and 100 ng/ml) on in vitro culture (IVC) of equine preantral follicles were evaluated using histology, estradiol and …
Number of citations: 29 www.sciencedirect.com
A Gravitte, T Archibald, A Cobble… - Biomedical …, 2021 - Wiley Online Library
… BEH phenyl (2.1 × 100 mm, 1.7 μm) Gradient (A, H 2 O with 0.1% FA; B, ACN with 0.1% FA) +ESI with MRM 2.5–200 ng/g Norethindrone acetate, ethinyl E2, and stanolone benzoate …
J Jabeen, BA Ismail, UAAM Ahmed, Q Uddin - researchgate.net
Brahmi (Bacopa monnieri) is a small creeper belongs to a family called Scrophulariaceae which grows in dank and waterlogged places. The herb is embraced with several medicinal …
Number of citations: 0 www.researchgate.net
PA LAMBERT, A DIEDERICHS… - Lyon …, 1959 - pubmed.ncbi.nlm.nih.gov
… stanolone benzoate …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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